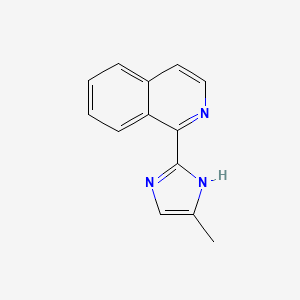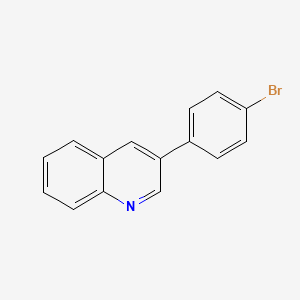
3-(4-Bromophenyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromophenyl)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a 4-bromophenyl group. Quinolines are known for their wide range of applications in medicinal and industrial chemistry due to their unique structural properties . The presence of the bromine atom in the 4-position of the phenyl ring enhances the compound’s reactivity, making it a valuable intermediate in various chemical syntheses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)quinoline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound . The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave irradiation and the use of ionic liquids have been explored to enhance reaction efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-Bromophenyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typical.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinolines, while oxidation and reduction can lead to quinoline N-oxides or dihydroquinolines .
Aplicaciones Científicas De Investigación
3-(4-Bromophenyl)quinoline has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(4-Bromophenyl)quinoline depends on its specific application. In medicinal chemistry, it often targets enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is crucial for DNA synthesis in malaria parasites . The bromine atom can enhance binding affinity and specificity by interacting with target proteins through halogen bonding .
Comparación Con Compuestos Similares
4-Bromoquinoline: Lacks the phenyl substitution, making it less versatile in certain reactions.
3-Phenylquinoline: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
Quinoline: The parent compound, which is less reactive but serves as a fundamental scaffold for many derivatives.
Uniqueness: 3-(4-Bromophenyl)quinoline is unique due to the combined presence of the bromine atom and the phenyl group, which enhances its reactivity and versatility in chemical syntheses. This dual substitution allows for a broader range of chemical modifications and applications compared to its simpler analogs .
Propiedades
Fórmula molecular |
C15H10BrN |
|---|---|
Peso molecular |
284.15 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)quinoline |
InChI |
InChI=1S/C15H10BrN/c16-14-7-5-11(6-8-14)13-9-12-3-1-2-4-15(12)17-10-13/h1-10H |
Clave InChI |
KGOHDCWNBBMUBA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


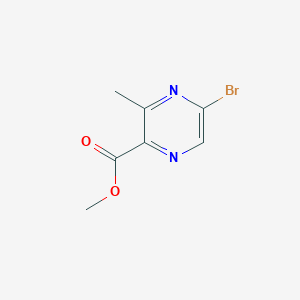
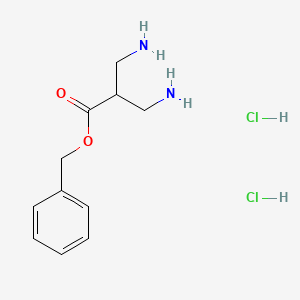
![2-Bromo-5-chloro-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyridine](/img/structure/B13676969.png)
![(S)-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde](/img/structure/B13676972.png)
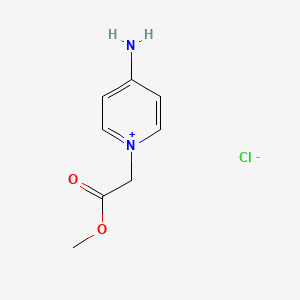
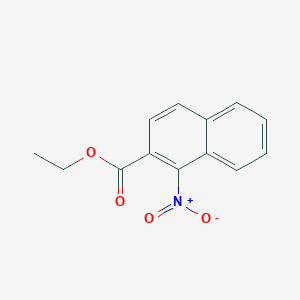

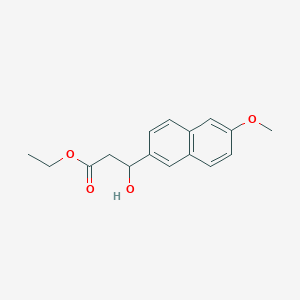

![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylic acid hydrochloride](/img/structure/B13677048.png)
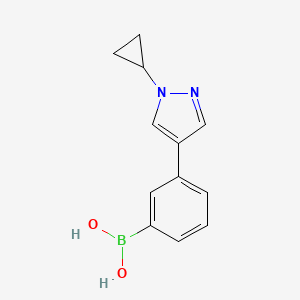
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carbaldehyde](/img/structure/B13677052.png)

